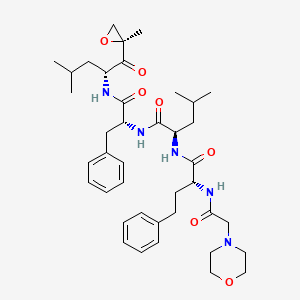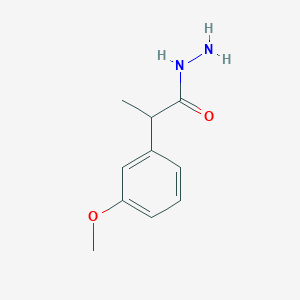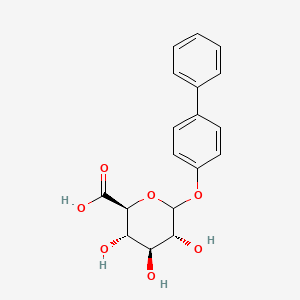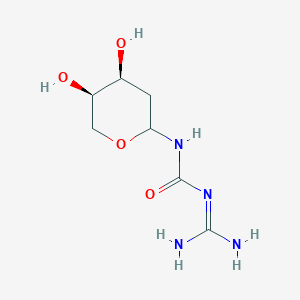
D-2'-Deoxyribopyranosyl-3-guanylurea (Alpha/Beta-Mixture)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of D-2’-Deoxyribopyranosyl-3-guanylurea (Alpha/Beta-Mixture) can be achieved through various synthetic routes. One common method involves the use of 5-Aza-2’-deoxy Cytidine as a starting material. The reaction conditions typically require specific reagents and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
D-2’-Deoxyribopyranosyl-3-guanylurea (Alpha/Beta-Mixture) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
D-2’-Deoxyribopyranosyl-3-guanylurea (Alpha/Beta-Mixture) has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical studies . In biology and medicine, it is studied for its potential anticancer properties, particularly in inhibiting the growth of pancreatic endocrine tumor cell lines. Additionally, it is used in pharmaceutical toxicology research to evaluate its effects and potential therapeutic applications .
Wirkmechanismus
The mechanism of action of D-2’-Deoxyribopyranosyl-3-guanylurea (Alpha/Beta-Mixture) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by interfering with cellular processes, leading to the inhibition of tumor cell growth. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect DNA synthesis and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C7H14N4O4 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-3-[(4S,5R)-4,5-dihydroxyoxan-2-yl]urea |
InChI |
InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(12)4(13)2-15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4+,5?/m0/s1 |
InChI-Schlüssel |
RDPKUQYGMRRKQJ-PYHARJCCSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H](COC1NC(=O)N=C(N)N)O)O |
Kanonische SMILES |
C1C(C(COC1NC(=O)N=C(N)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






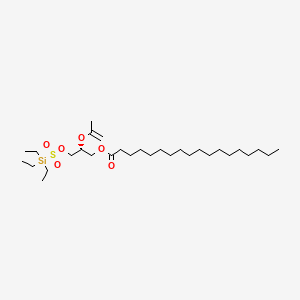
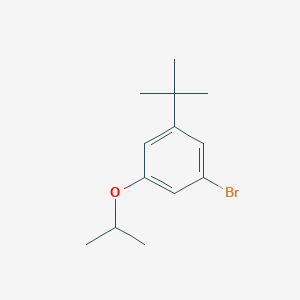
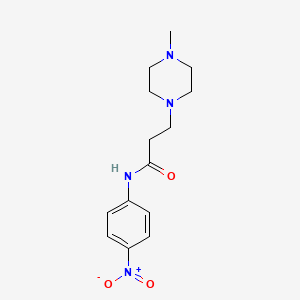
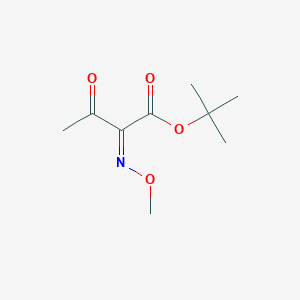
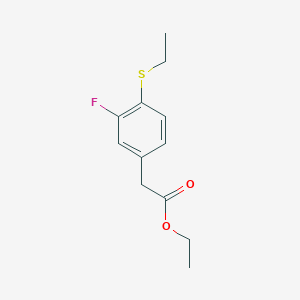
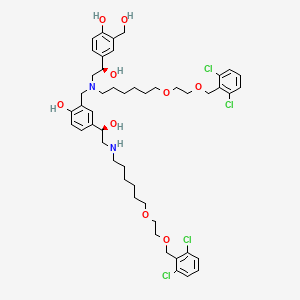
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
